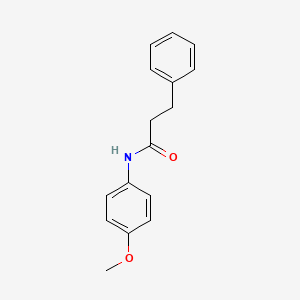
N-(4-メトキシフェニル)-3-フェニルプロパンアミド
説明
N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
科学的研究の応用
N-(4-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
生化学分析
Biochemical Properties
N-(4-methoxyphenyl)-3-phenylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), influencing their activity and expression levels . These interactions suggest that N-(4-methoxyphenyl)-3-phenylpropanamide may have anti-inflammatory properties, as it can modulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Cellular Effects
N-(4-methoxyphenyl)-3-phenylpropanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, thereby reducing inflammation . Additionally, N-(4-methoxyphenyl)-3-phenylpropanamide can impact cellular metabolism by altering the levels of oxidative stress markers such as glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) .
Molecular Mechanism
The molecular mechanism of N-(4-methoxyphenyl)-3-phenylpropanamide involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been found to inhibit the activity of COX-2 and NF-κB, resulting in decreased production of pro-inflammatory cytokines . This inhibition is achieved through direct binding to the active sites of these enzymes, preventing their normal function. Furthermore, N-(4-methoxyphenyl)-3-phenylpropanamide can modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxyphenyl)-3-phenylpropanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to N-(4-methoxyphenyl)-3-phenylpropanamide can lead to sustained anti-inflammatory effects, as evidenced by the continued downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of N-(4-methoxyphenyl)-3-phenylpropanamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been reported . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-(4-methoxyphenyl)-3-phenylpropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of N-(4-methoxyphenyl)-3-phenylpropanamide, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, N-(4-methoxyphenyl)-3-phenylpropanamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution can influence its therapeutic effects and potential toxicity, as certain tissues may be more susceptible to its actions.
Subcellular Localization
The subcellular localization of N-(4-methoxyphenyl)-3-phenylpropanamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of N-(4-methoxyphenyl)-3-phenylpropanamide can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to amidation using ammonia or an amine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-hydroxyphenyl-3-phenylpropanamide.
Reduction: N-(4-methoxyphenyl)-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a shorter carbon chain.
N-(4-methoxyphenyl)benzamide: Similar structure but with a benzamide moiety instead of a propanamide.
N-(4-methoxyphenyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to its specific combination of a methoxyphenyl group and a propanamide moiety, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may enhance its lipophilicity and bioavailability, making it a promising candidate for further research and development.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWZGXJTQCYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302986 | |
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97754-31-9 | |
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



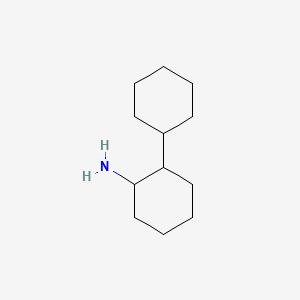
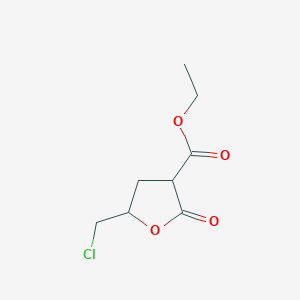
![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)
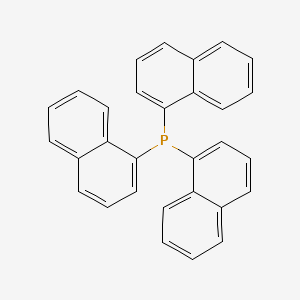
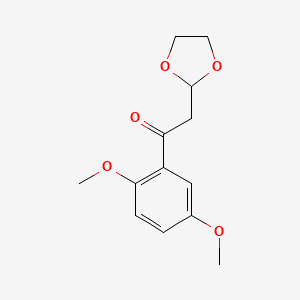
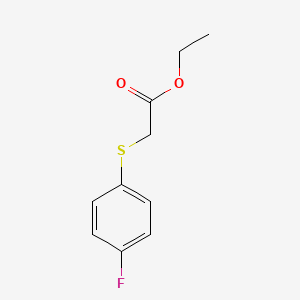
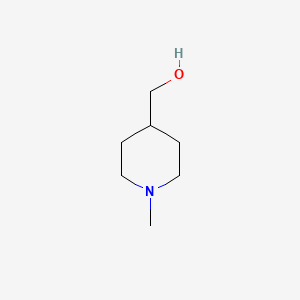
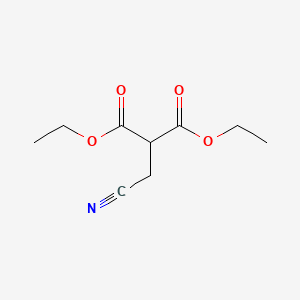
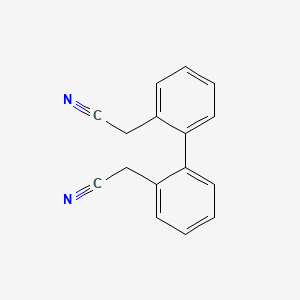
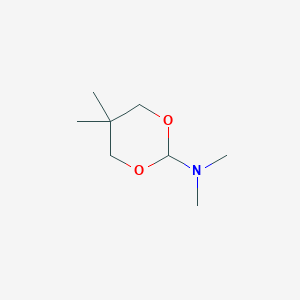
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
